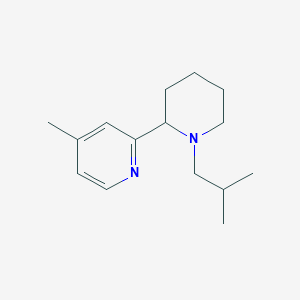
5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a bromine atom at the 5-position, a trifluoromethyl group at the 2-position, and a carboxylic acid group at the 3-position of the furan ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-(trifluoromethyl)furan-3-carboxylic acid using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems. The use of efficient brominating agents and optimized reaction conditions ensures high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can undergo oxidation to form corresponding furanones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or amines can be formed.
Oxidation Products: Oxidized derivatives such as furanones or carboxylic acids.
Reduction Products: Reduced derivatives such as alcohols or aldehydes.
科学的研究の応用
Chemistry: 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions to form carbon-carbon bonds.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and interactions. Its unique structure allows it to interact with specific biological targets, making it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry: In the agrochemical industry, this compound is used as an intermediate in the synthesis of herbicides, insecticides, and fungicides. It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on enzymes or receptors. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its targets.
類似化合物との比較
- 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid
- 5-Bromo-2-(trifluoromethyl)benzofuran
- 5-Bromo-2-(trifluoromethyl)thiophene-3-carboxylic acid
Comparison: Compared to similar compounds, 5-Bromo-2-(trifluoromethyl)furan-3-carboxylic acid exhibits unique reactivity due to the presence of the furan ring. The furan ring imparts different electronic properties compared to pyridine, benzofuran, or thiophene rings, leading to variations in chemical behavior and biological activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.
特性
分子式 |
C6H2BrF3O3 |
|---|---|
分子量 |
258.98 g/mol |
IUPAC名 |
5-bromo-2-(trifluoromethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrF3O3/c7-3-1-2(5(11)12)4(13-3)6(8,9)10/h1H,(H,11,12) |
InChIキー |
UAHIMXAPRKQXDI-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1C(=O)O)C(F)(F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


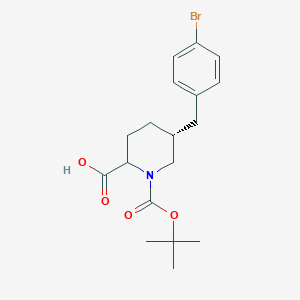
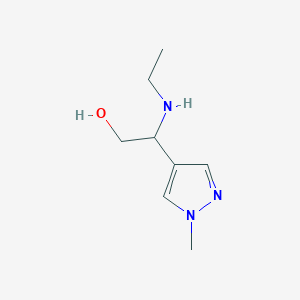


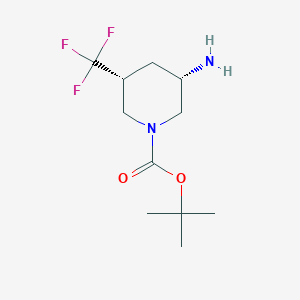
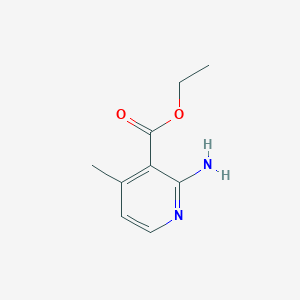

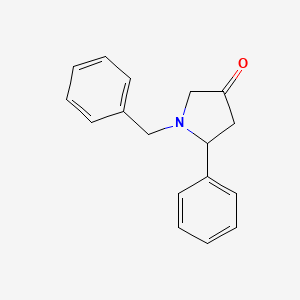


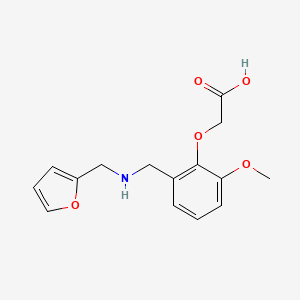
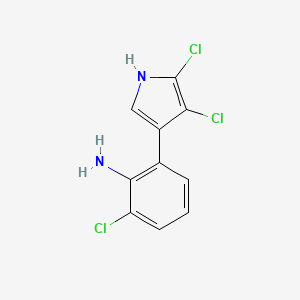
![5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15059345.png)
